8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane
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Overview
Description
8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[321]octane is a complex organic compound that belongs to the class of bicyclic nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[321]octane typically involves the construction of the 8-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane core, which can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of advanced catalytic systems and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bicyclic derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic nitrogen-containing heterocycles, such as tropane alkaloids and their derivatives. These compounds share structural similarities with 8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane and often exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the 6-methylpyrazin-2-yloxy group. This unique structural feature can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-methyl-3-(6-methylpyrazin-2-yl)oxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-7-14-8-13(15-9)17-12-5-10-3-4-11(6-12)16(10)2/h7-8,10-12H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNVSXDIMWAWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CC3CCC(C2)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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